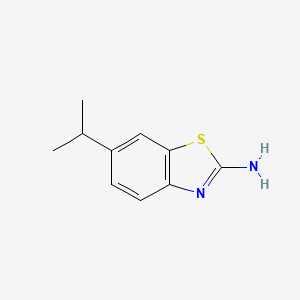

6-Isopropyl-benzothiazol-2-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQDAIVDZXQKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344995 | |

| Record name | 6-Isopropyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32895-14-0 | |

| Record name | 6-Isopropyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Isopropyl-benzothiazol-2-ylamine structure and properties

An In-depth Technical Guide to 6-Isopropyl-benzothiazol-2-ylamine: Structure, Properties, and Potential Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 6-Isopropyl-benzothiazol-2-ylamine, a heterocyclic amine belonging to the esteemed class of 2-aminobenzothiazoles. This class of compounds is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, physicochemical properties, a proposed synthesis protocol, and potential therapeutic applications based on established knowledge of analogous structures.

Molecular Structure and Identification

6-Isopropyl-benzothiazol-2-ylamine is characterized by a fused bicyclic system comprising a benzene ring and a thiazole ring. An amino group is attached at the 2-position of the thiazole ring, and an isopropyl group is substituted at the 6-position of the benzene ring.

Key Identifiers:

-

IUPAC Name: 6-isopropyl-1,3-benzothiazol-2-amine

-

CAS Number: 32895-14-0[1]

-

Molecular Formula: C₁₀H₁₂N₂S[1]

-

Molecular Weight: 192.28 g/mol [1]

Figure 1: Chemical Structure of 6-Isopropyl-benzothiazol-2-ylamine.

Synthesis and Structural Elucidation

Proposed Synthetic Protocol

This protocol is based on the known synthesis of analogous compounds and is expected to yield 6-Isopropyl-benzothiazol-2-ylamine with good purity.

Starting Material: 4-Isopropylaniline

Reagents:

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid

Procedure:

-

Dissolve 4-isopropylaniline in glacial acetic acid in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Add potassium thiocyanate to the solution and stir until it is fully dissolved.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for several hours to allow the reaction to go to completion.

-

Pour the reaction mixture into a beaker of crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-Isopropyl-benzothiazol-2-ylamine.

Figure 2: Proposed Synthesis Workflow for 6-Isopropyl-benzothiazol-2-ylamine.

Structural Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a doublet and a septet for the isopropyl protons, distinct signals for the aromatic protons on the benzothiazole ring, and a broad singlet for the NH₂ protons.

-

¹³C NMR: Resonances for the two types of carbons in the isopropyl group, the six aromatic carbons, and the C2 carbon of the thiazole ring.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C=N stretching of the imine in the thiazole ring, and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): A molecular ion peak at m/z 192.28, corresponding to the molecular weight of the compound, and a predictable fragmentation pattern.

Physicochemical Properties

Direct experimental data for the physicochemical properties of 6-Isopropyl-benzothiazol-2-ylamine are not extensively published. However, based on the properties of analogous compounds such as 2-amino-6-methylbenzothiazole and the parent 2-aminobenzothiazole, the following properties can be inferred:

| Property | Inferred Value | Rationale/Reference |

| Appearance | Beige to light brown crystalline solid | Typical appearance for 2-aminobenzothiazole derivatives.[3] |

| Melting Point | Expected to be in a similar range to related analogs | 2-Aminobenzothiazole has a melting point of 126-129 °C.[3] The 6-methyl analog's properties are also documented, suggesting a crystalline nature at room temperature.[4][5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, chloroform) | The hydrophobic isopropyl group and the aromatic system suggest low aqueous solubility, a common feature of this class of compounds.[3] |

| LogP | > 2.187 | The LogP of 2-amino-6-methylbenzothiazole is reported as 2.187.[5] The larger isopropyl group is expected to increase the lipophilicity. |

Biological Activity and Potential Applications

The 2-aminobenzothiazole scaffold is a cornerstone in the development of new therapeutic agents due to its wide spectrum of biological activities. These activities are often modulated by the nature and position of substituents on the benzothiazole ring.

A study on related compounds with antitubercular activity indicated that replacing an alkyl chain with an isopropyl group resulted in good activity.[6] This suggests that 6-Isopropyl-benzothiazol-2-ylamine could be a promising candidate for further investigation in this area.

Figure 3: Potential Biological Activities of the 2-Aminobenzothiazole Scaffold.

The diverse biological activities reported for various derivatives of 2-aminobenzothiazole include:

-

Antimicrobial and Antifungal Activity [7]

-

Anticancer Activity

-

Anticonvulsant and Neuroprotective Effects [8]

-

Anti-inflammatory Properties

-

Antitubercular Activity [6]

The presence of the lipophilic isopropyl group at the 6-position may enhance the compound's ability to cross biological membranes, potentially improving its pharmacokinetic profile and therapeutic efficacy.

Safety and Handling

According to supplier safety data, 6-Isopropyl-benzothiazol-2-ylamine should be handled with care. The following hazard statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

6-Isopropyl-benzothiazol-2-ylamine is a valuable research chemical with significant potential in the field of drug discovery. Its structure, based on the privileged 2-aminobenzothiazole scaffold, and the presence of an isopropyl group, suggest that it may exhibit a range of interesting biological activities. While further experimental studies are required to fully elucidate its properties and therapeutic potential, this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring this promising compound. The proposed synthesis is straightforward and relies on well-established chemical transformations, making it accessible for further investigation.

References

-

PubChem. 2-Benzothiazolamine, 6-(methylsulfonyl)-. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. [Link]

-

Alang G, Kaur G, Kaur R, Singh A, Tiwari R. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. 2010;2(4):394-398. [Link]

-

Cheméo. 2-Benzothiazolamine, 6-methyl- (CAS 2536-91-6) Chemical Properties. [Link]

-

Hamood Kh, et al. Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. 2019. [Link]

-

Early, J. V., et al. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS infectious diseases. 2022;8(5):974-986. [Link]

-

Oakwood Chemical. 6-Isopropyl-benzothiazol-2-ylamine. [Link]

-

Bele, D. S.; Singhvi, I. Synthesis and Analgesic Activity of Some Mannich Bases of 6-Substituted-2-Aminobenzothiazole. ACS Omega. [Link]

-

Fun, H. K., et al. 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online. 2008;64(Pt 10):o1933. [Link]

-

Moraski, G. A., et al. Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of combinatorial chemistry. 2005;7(4):593-597. [Link]

-

Al-Obaidi, A. M. H. Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Kerbala University. 2011;9(4):123-129. [Link]

Sources

- 1. 6-Isopropyl-benzothiazol-2-ylamine [oakwoodchemical.com]

- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Benzothiazolamine | 136-95-8 [chemicalbook.com]

- 4. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Benzothiazolamine, 6-methyl- (CAS 2536-91-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3,4-Dimethoxyphenyl)acetonitrile (Homoveratronitrile)

A Note on Chemical Identification: Initial database inquiries for CAS number 32895-14-0 yielded ambiguous results, pointing to multiple chemical entities. However, based on the relevance to pharmaceutical development and the availability of comprehensive scientific data, this guide focuses on (3,4-Dimethoxyphenyl)acetonitrile , which is correctly identified by CAS Number 93-17-4 . This compound is also widely known by its synonyms, Homoveratronitrile and Veratryl Cyanide.[1][2][3][4] Researchers are advised to verify the Certificate of Analysis for any purchased materials to ensure the correct substance is being handled.

Section 1: Executive Summary and Core Chemical Identity

(3,4-Dimethoxyphenyl)acetonitrile is a vital chemical intermediate, particularly significant in the synthesis of pharmaceuticals.[][6] Its molecular structure, featuring a dimethoxyphenyl ring and a nitrile group, provides a versatile scaffold for the construction of more complex molecules.[6] This guide offers a comprehensive overview of its chemical properties, safety protocols, and applications, tailored for professionals in research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (3,4-Dimethoxyphenyl)acetonitrile is fundamental for its effective and safe use in a laboratory setting. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 93-17-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][4] |

| Molecular Weight | 177.20 g/mol | [4] |

| Appearance | White to light yellow crystalline solid or powder | [2][][7] |

| Melting Point | 62-65 °C | [2][] |

| Boiling Point | 171-178 °C at 10 mmHg | [2][3] |

| Solubility | Insoluble in water. Soluble in methanol, DMSO (slightly), and Ethyl Acetate (slightly). | [2][][7] |

| Flash Point | 250 °C (482 °F) | [2] |

| Autoignition Temperature | 360 °C (680 °F) | [2] |

Section 2: GHS Hazard Classification and Safety Protocols

(3,4-Dimethoxyphenyl)acetonitrile is classified as a hazardous substance and requires careful handling to mitigate risks.[1]

GHS Classification

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[7]

-

Acute Toxicity, Dermal (Category 3) : Toxic in contact with skin.

-

Acute Toxicity, Inhalation (Category 3) : Toxic if inhaled.

-

Skin Irritation (Category 2) : Causes skin irritation.

-

Eye Irritation (Category 2A) : Causes serious eye irritation.

Hazard Statements:

-

H311 + H331: Toxic in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is paramount when working with this compound. The following diagram illustrates the necessary hierarchy of controls.

Caption: Hierarchy of safety controls for handling (3,4-Dimethoxyphenyl)acetonitrile.

Engineering Controls:

-

Always handle (3,4-Dimethoxyphenyl)acetonitrile in a well-ventilated area, preferably within a chemical fume hood.[1][2]

-

Ensure that an eyewash station and safety shower are readily accessible.[2]

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile or neoprene) and a lab coat to prevent skin exposure.[2]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

-

After Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Note to Physician: This substance may be partially metabolized to cyanide in the body. It is advisable to have a cyanide antidote kit available when working with cyanide compounds.[2]

Section 3: Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned and engineering controls are operational.

-

Dispensing: Avoid generating dust when handling the solid form.[2] Use a spatula or other appropriate tool for transfers.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly and with stirring to avoid splashing.

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][7]

-

The recommended storage temperature is between 2-8°C.[]

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

Section 4: Reactivity and Stability

-

Stability: Stable under normal temperatures and pressures.[1][2]

-

Conditions to Avoid: Dust generation and excess heat.[2]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2][7]

-

Hazardous Decomposition Products: Under fire conditions, may produce hydrogen cyanide, nitrogen oxides, carbon monoxide, and carbon dioxide.[2]

Section 5: Applications in Drug Discovery and Synthesis

(3,4-Dimethoxyphenyl)acetonitrile is a key building block in organic synthesis, particularly in the pharmaceutical industry.[6]

Precursor to Verapamil

One of the most notable applications of this compound is its use as a starting material in the synthesis of Verapamil, a calcium channel blocker used to treat hypertension, angina, and certain heart rhythm disorders.[] (3,4-Dimethoxyphenyl)acetonitrile is also recognized as an impurity in Verapamil preparations.[][9][10]

The following diagram outlines a simplified conceptual workflow for the synthesis of a Verapamil-like scaffold starting from (3,4-Dimethoxyphenyl)acetonitrile.

Caption: Conceptual synthesis workflow from Homoveratronitrile to a Verapamil-like scaffold.

Synthesis of Novel Therapeutic Agents

The versatile structure of (3,4-Dimethoxyphenyl)acetonitrile allows for its incorporation into a variety of novel molecular frameworks. Researchers are actively exploring its derivatives for potential applications in oncology and the treatment of inflammatory diseases.[6] For example, it has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile and in the preparation of modified diterpenes.[3]

Synthesis Methodologies

Several methods for the synthesis of (3,4-Dimethoxyphenyl)acetonitrile have been reported. One patented method involves a three-step process of decarboxylation, aldoxime reaction, and dehydration, which is suitable for industrial-scale production.[11][12] This method is highlighted for its simplicity, improved yield, and avoidance of highly toxic reagents.[11][12]

Section 6: Toxicological Profile

The toxicological properties of (3,4-Dimethoxyphenyl)acetonitrile have not been exhaustively investigated. However, the available data indicates a significant potential for toxicity.

-

Acute Toxicity: The oral LD50 in mice is 1029 mg/kg.[2]

-

Mechanism of Toxicity: The primary concern is the potential for metabolism to cyanide, which inhibits cytochrome oxidase and impairs cellular respiration. This can lead to symptoms such as headache, dizziness, weakness, collapse, unconsciousness, and in severe cases, death.[2]

-

Carcinogenicity, Mutagenicity, and Teratogenicity: There is no information available to suggest that this compound is carcinogenic, mutagenic, or has teratogenic effects. It is not listed by ACGIH, IARC, NTP, or CA Prop 65.[2]

Section 7: Conclusion

(3,4-Dimethoxyphenyl)acetonitrile (CAS 93-17-4) is a chemical of significant interest to the scientific and drug development communities. Its utility as a synthetic intermediate is well-established, particularly in the production of cardiovascular drugs. However, its hazardous nature necessitates strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. A comprehensive understanding of its chemical properties, reactivity, and toxicological profile is essential for its safe and effective use in research and development.

References

-

Cole-Parmer. (2004, September 14). Material Safety Data Sheet: (3,4-Dimethoxyphenyl)acetonitrile, 99+%. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxybenzeneacetonitrile. Retrieved from [Link]

-

WIPO Patentscope. (2009, July 8). CN101475511 - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved from [Link]

- European Patent Office. (n.d.). EP 0247526 A2 - Process for 3,4-dimethoxyphenyl-acetone preparation.

-

AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: (3,4-Dimethoxyphenyl)acetonitrile. Retrieved from [Link]

-

Pharmacia. (2022, February 2). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl) derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- The Chemical Backbone. (2026, January 26). Exploring (3,4-Dimethoxyphenyl)acetonitrile in Drug Discovery.

-

ResearchGate. (2025, October 18). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. (3,4-Dimethoxyphenyl)acetonitrile 98 93-17-4 [sigmaaldrich.com]

- 4. 3,4-Dimethoxybenzeneacetonitrile | C10H11NO2 | CID 66727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. afgsci.com [afgsci.com]

- 9. (3,4-Dimethoxyphenyl)acetonitrile(Homoveratronitrile) [lgcstandards.com]

- 10. clearsynth.com [clearsynth.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

The Multifaceted Biological Activities of 2-Aminobenzothiazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Versatility of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core, a bicyclic heterocyclic system comprising a benzene ring fused to a thiazole ring, stands as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention from researchers and drug development professionals due to their broad spectrum of pharmacological activities.[1][2][3] The inherent structural features of the 2-aminobenzothiazole moiety, including its ability to engage in various non-covalent interactions and its synthetic tractability, make it an ideal starting point for the design of novel therapeutic agents.[1][4] This technical guide provides an in-depth exploration of the diverse biological activities of 2-aminobenzothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide exemplary experimental protocols to empower researchers in their quest for new and effective therapeutics.

Anticancer Activity: A Prominent Therapeutic Avenue

2-Aminobenzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][4][5] Their mechanisms of action are often multifaceted, targeting key signaling pathways and enzymes crucial for cancer cell proliferation, survival, and metastasis.[2][5]

Mechanism of Action: Targeting Critical Cancer Pathways

A significant body of research has focused on the ability of 2-aminobenzothiazole derivatives to inhibit various protein kinases involved in cancer progression. Notably, these compounds have been shown to target:

-

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3K, particularly the PI3Kγ and PI3Kα isoforms.[5][6] By blocking this pathway, these compounds can induce apoptosis and inhibit tumor growth.[6]

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Certain 2-aminobenzothiazole derivatives have demonstrated inhibitory activity against CDKs, such as CDK2, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[2][5]

-

Receptor Tyrosine Kinases (RTKs): RTKs like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) play crucial roles in tumor angiogenesis and metastasis. 2-Aminobenzothiazole-based compounds have been developed as inhibitors of these kinases, thereby disrupting downstream signaling and impeding tumor progression.[2]

The following diagram illustrates the key signaling pathways targeted by 2-aminobenzothiazole derivatives in cancer cells.

Caption: Key anticancer mechanisms of 2-aminobenzothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring and the amino group. Key SAR observations include:

-

Substitutions at the C-2 Amino Group: The amino group at the C-2 position is a crucial site for modification. Acylation or substitution with various aromatic or heterocyclic moieties can significantly enhance anticancer activity.[4][5] For instance, the introduction of a piperazine ring has been shown to improve the anticancer profile of these compounds.[5]

-

Substitutions on the Benzene Ring: Electron-withdrawing or electron-donating groups on the benzene portion of the scaffold can modulate the electronic properties and, consequently, the biological activity of the molecule.[3] For example, substitutions at the C-6 position have been explored to optimize anticancer efficacy.[3]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4][5]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4][5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[5]

Data Presentation: Sample IC₅₀ Values of 2-Aminobenzothiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| OMS5 | A549 (Lung) | 22.13 | [5] |

| OMS14 | A549 (Lung) | 25.46 | [5] |

| OMS5 | MCF-7 (Breast) | 51.08 | [5] |

| OMS14 | MCF-7 (Breast) | 61.03 | [5] |

| Compound 8i | MCF-7 (Breast) | 6.34 | [6] |

| Compound 8m | MCF-7 (Breast) | 8.30 | [6] |

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2-Aminobenzothiazole derivatives have demonstrated significant activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[1][4]

Mechanism of Action: Disrupting Microbial Integrity

The precise mechanisms by which 2-aminobenzothiazole derivatives exert their antimicrobial effects are still under investigation. However, it is believed that they may act by:

-

Inhibiting Essential Enzymes: These compounds may target and inhibit enzymes that are vital for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

-

Disrupting Membrane Potential: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibiting Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Certain 2-aminobenzothiazole derivatives have been shown to inhibit biofilm formation, which is a crucial virulence factor for many pathogens.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the 2-aminobenzothiazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 2-Aminobenzothiazole derivatives have shown promise as anti-inflammatory agents, with some compounds exhibiting potency comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs).[10][11]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of 2-aminobenzothiazole derivatives are thought to be mediated through the inhibition of key enzymes and pathways involved in the inflammatory cascade, such as:

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are potent pro-inflammatory mediators. Some 2-aminobenzothiazole derivatives may act as COX inhibitors, thereby reducing prostaglandin production.

-

Cytokine Production: Pro-inflammatory cytokines like TNF-α and IL-6 play a central role in orchestrating the inflammatory response. It is hypothesized that certain derivatives may suppress the production of these cytokines.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[10][11]

Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the 2-aminobenzothiazole derivatives orally or intraperitoneally to the test groups of rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., diclofenac).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Neuroprotective Potential: A Frontier of Investigation

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing healthcare challenge. While research into the neuroprotective effects of 2-aminobenzothiazole derivatives is still in its early stages, some studies have indicated their potential in this area.

Potential Mechanisms of Neuroprotection

The neuroprotective properties of these compounds may be attributed to:

-

Inhibition of Neuronal Nitric Oxide Synthase (nNOS): Overproduction of nitric oxide by nNOS is implicated in neuronal damage in various neurodegenerative conditions. Some substituted 2-aminobenzothiazole compounds have been identified as selective inhibitors of nNOS.[12]

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal cell death. The antioxidant properties of some 2-aminobenzothiazole derivatives may help to protect neurons from oxidative damage.[13]

-

Modulation of Neuroinflammation: As discussed earlier, the anti-inflammatory properties of these compounds could also be beneficial in the context of neurodegenerative diseases, where neuroinflammation plays a significant role.

Experimental Protocol: In Vitro Neuroprotection Assay

Principle: This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult.

Step-by-Step Methodology:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y, HT22) in a suitable medium.[14][15]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 2-aminobenzothiazole derivatives for a specified period (e.g., 2-4 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as glutamate, hydrogen peroxide, or a specific neurotoxin relevant to the disease model (e.g., MPP+ for Parkinson's disease).[15]

-

Assessment of Cell Viability: After an incubation period (e.g., 24 hours), assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).[14]

-

Data Analysis: Compare the viability of cells treated with the test compounds to that of the control cells (exposed to the neurotoxin alone) to determine the neuroprotective effect.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold has proven to be a remarkably versatile platform for the development of a wide array of biologically active compounds. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has yielded numerous promising lead compounds. While the exploration of their neuroprotective potential is still an emerging field, the initial findings are encouraging.

Future research in this area should focus on:

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more potent and selective derivatives.

-

Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their successful translation into clinical candidates.

-

In Vivo Efficacy and Safety Studies: Rigorous in vivo studies are necessary to validate the therapeutic potential and assess the safety profiles of the most promising 2-aminobenzothiazole derivatives.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Al-Ostath, O. M. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

-

Al-Ostath, O. M. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. [Link]

-

(2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate. [Link]

-

(2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed Central. [Link]

-

(2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. [Link]

-

(2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Request PDF. [Link]

-

(2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central. [Link]

-

(2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

-

Kumar, A., et al. (2019). Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]

-

(2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI. [Link]

-

(2019). Synthesis and antimicrobial activity of some 2-substituted aminobenzothiazoles. Request PDF. [Link]

-

(2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]

-

(2020). In vitro anticancer activity of methanolic extract of Granulocystopsis sp., a microalgae from an oligotrophic oasis in the Chihuahuan desert. PubMed Central. [Link]

-

(2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

-

(2011). 2-Aminobenzothiazole derivatives: search for new antifungal agents. PubMed. [Link]

-

(2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed Central. [Link]

-

(2018). Antimicrobial Susceptibility Testing. Apec.org. [Link]

-

(2014). Preparation of 2-Aminobenzothiazole Derivatives : A Review. Request PDF. [Link]

-

(2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Frontiers. [Link]

-

(2021). An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves' Extract and its Metabolite Profile. Frontiers. [Link]

-

(2013). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. PubMed. [Link]

-

(2007). Novel 2-aminobenzothiazoles as selective neuronal nitric oxide synthase inhibitors. ScienceDirect. [Link]

-

(2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. [Link]

-

(2021). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. SciELO. [Link]

-

(2011). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

(2019). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]

-

(2014). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Cambridge University Press. [Link]

-

(2012). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

-

(2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

-

(2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

-

(2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]

-

(2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed. [Link]

-

(2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

-

(2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. [Link]

Sources

- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]

- 8. integra-biosciences.com [integra-biosciences.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Novel 2-aminobenzothiazoles as selective neuronal nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uokerbala.edu.iq [uokerbala.edu.iq]

- 14. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental and Therapeutic Medicine [spandidos-publications.com]

An Investigational Guide to the Therapeutic Potential of 6-Isopropyl-benzothiazol-2-ylamine: A Roadmap for Target Discovery and Validation

Foreword: Charting a Course for a Novel Benzothiazole Derivative

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities. This diverse bioactivity, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscores the therapeutic promise embedded within this heterocyclic structure.[1][2] While the broader class of benzothiazoles has been extensively studied, the specific derivative, 6-Isopropyl-benzothiazol-2-ylamine, remains a largely unexplored entity. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and unlock the therapeutic potential of this novel compound.

Drawing upon the established activities of structurally related benzothiazoles, this document outlines a series of potential therapeutic targets and provides a robust framework for their experimental validation. The proposed methodologies are grounded in established scientific principles to ensure the generation of reliable and translatable data. Our approach is not merely a list of experiments but a logically structured research program designed to elucidate the mechanism of action and identify the most promising clinical applications for 6-Isopropyl-benzothiazol-2-ylamine.

Foundational Insights from the Benzothiazole Family: Inferring Potential Therapeutic Arenas

The therapeutic potential of a novel compound is often first inferred from the established activities of its chemical relatives. The benzothiazole core is present in a variety of clinically approved and investigational drugs, highlighting its versatility in interacting with diverse biological targets.[3][2] Structurally similar compounds have shown efficacy in several key therapeutic areas:

-

Oncology: Benzothiazole derivatives have been shown to induce apoptosis in various cancer cell lines, including those of the prostate, lung, breast, and colon.[4] The mechanisms often involve the modulation of critical signaling pathways such as PI3K/AKT and ERK.[5]

-

Infectious Diseases: The antimicrobial properties of benzothiazoles are well-documented, with some derivatives exhibiting bactericidal activity against pathogens like Mycobacterium tuberculosis.[1][6] A potential target in this area is DNA gyrase, an essential bacterial enzyme.[7]

-

Inflammation and Immunology: Several benzothiazole compounds have demonstrated potent anti-inflammatory effects by modulating the production of inflammatory cytokines like IL-6 and TNF-α.[5]

-

Metabolic Disorders: The discovery of benzamide derivatives as allosteric activators of glucokinase suggests a potential role for this class of compounds in the treatment of type 2 diabetes.[8]

-

Neurodegenerative Diseases: The neuroprotective effects of some benzothiazoles, including the approved drug Riluzole for amyotrophic lateral sclerosis (ALS), point towards their potential in treating neurological disorders.[3][9]

Based on this precedent, we will now delve into a detailed investigation of the most promising therapeutic targets for 6-Isopropyl-benzothiazol-2-ylamine.

Proposed Therapeutic Target Investigation: A Multi-pronged Approach

We will now explore three high-priority potential therapeutic avenues for 6-Isopropyl-benzothiazol-2-ylamine: oncology, infectious diseases, and metabolic disorders. For each area, we will identify a primary molecular target and outline a comprehensive validation workflow.

Target Area 1: Oncology - The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] The prevalence of benzothiazole derivatives as inhibitors of this pathway makes it a logical starting point for our investigation.

The 2-amino-benzothiazole core can act as a scaffold to position substituents that interact with the ATP-binding pocket of PI3K isoforms. The isopropyl group at the 6-position may confer favorable hydrophobic interactions within the kinase domain, potentially leading to enhanced potency and selectivity.

A systematic approach is required to validate the interaction of 6-Isopropyl-benzothiazol-2-ylamine with the PI3K/AKT pathway and to assess its anti-cancer potential.

Workflow Diagram: PI3K/AKT Pathway Inhibition Validation

Caption: A stepwise workflow for validating PI3K/AKT pathway inhibition.

Protocol 2.1.3.1: In Vitro PI3K Isoform Kinase Assay (e.g., ADP-Glo™)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Isopropyl-benzothiazol-2-ylamine against different PI3K isoforms (α, β, γ, δ).

-

Materials: Recombinant human PI3K isoforms, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), 6-Isopropyl-benzothiazol-2-ylamine stock solution, and a known PI3K inhibitor (e.g., Idelalisib) as a positive control.

-

Procedure:

-

Prepare a serial dilution of 6-Isopropyl-benzothiazol-2-ylamine.

-

In a 96-well plate, add the PI3K enzyme, the lipid substrate PIP2, and the test compound or control.

-

Initiate the kinase reaction by adding ATP and incubate at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

Protocol 2.1.3.2: Western Blot Analysis of Phospho-AKT

-

Objective: To assess the effect of 6-Isopropyl-benzothiazol-2-ylamine on the phosphorylation of AKT in a relevant cancer cell line (e.g., MCF-7).

-

Materials: MCF-7 cells, cell culture medium, 6-Isopropyl-benzothiazol-2-ylamine, lysis buffer, primary antibodies (anti-p-AKT, anti-total-AKT, anti-GAPDH), and secondary HRP-conjugated antibody.

-

Procedure:

-

Culture MCF-7 cells to 70-80% confluency.

-

Treat the cells with varying concentrations of 6-Isopropyl-benzothiazol-2-ylamine for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies, followed by the secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Target Area 2: Infectious Diseases - Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. The 2-amino-benzothiazole scaffold has been explored for its DNA gyrase inhibitory activity.

The planar benzothiazole ring system can intercalate into the DNA or interact with the enzyme's active site. The amino group at the 2-position and the isopropyl group at the 6-position can be modified to optimize binding and enhance antibacterial potency.

Workflow Diagram: DNA Gyrase Inhibition and Antibacterial Activity

Caption: A workflow for validating DNA gyrase inhibition and antibacterial efficacy.

Protocol 2.2.3.1: DNA Gyrase Supercoiling Assay

-

Objective: To determine the IC50 of 6-Isopropyl-benzothiazol-2-ylamine against E. coli DNA gyrase.

-

Materials: E. coli DNA gyrase, relaxed pBR322 DNA, ATP, reaction buffer, 6-Isopropyl-benzothiazol-2-ylamine, and a known gyrase inhibitor (e.g., Ciprofloxacin) as a positive control.

-

Procedure:

-

Set up reactions containing relaxed pBR322 DNA, DNA gyrase, and varying concentrations of the test compound.

-

Initiate the reaction by adding ATP and incubate.

-

Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light and quantify the amount of supercoiled DNA.

-

Calculate the IC50 value.

-

Protocol 2.2.3.2: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of 6-Isopropyl-benzothiazol-2-ylamine that inhibits the visible growth of a target bacterium (e.g., Staphylococcus aureus).

-

Materials: Bacterial culture, Mueller-Hinton broth, 96-well microtiter plates, 6-Isopropyl-benzothiazol-2-ylamine, and a standard antibiotic as a control.

-

Procedure:

-

Prepare a twofold serial dilution of the test compound in the microtiter plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

-

Target Area 3: Metabolic Disorders - Glucokinase Activation

Glucokinase (GK) plays a crucial role in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. The benzothiazole scaffold has been identified in allosteric activators of GK.

6-Isopropyl-benzothiazol-2-ylamine may bind to an allosteric site on the glucokinase enzyme, inducing a conformational change that enhances its catalytic activity. The specific substitution pattern on the benzothiazole ring will be critical for this interaction.

Workflow Diagram: Glucokinase Activation and Anti-diabetic Potential

Caption: A workflow for validating glucokinase activation and anti-diabetic effects.

Protocol 2.3.3.1: Recombinant Human Glucokinase Activity Assay

-

Objective: To determine the half-maximal activation concentration (AC50) of 6-Isopropyl-benzothiazol-2-ylamine for human glucokinase.

-

Materials: Recombinant human glucokinase, glucose, ATP, NADP+, glucose-6-phosphate dehydrogenase, reaction buffer, 6-Isopropyl-benzothiazol-2-ylamine, and a known GK activator as a positive control.

-

Procedure:

-

In a 96-well plate, combine glucokinase, ATP, NADP+, glucose-6-phosphate dehydrogenase, and varying concentrations of the test compound.

-

Initiate the reaction by adding glucose.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

Calculate the reaction rate and determine the AC50 and maximal activation.

-

Protocol 2.3.3.2: Oral Glucose Tolerance Test (OGTT) in Diabetic Mice

-

Objective: To evaluate the effect of 6-Isopropyl-benzothiazol-2-ylamine on glucose tolerance in a diabetic mouse model (e.g., db/db mice).

-

Materials: Diabetic mice, 6-Isopropyl-benzothiazol-2-ylamine formulation, glucose solution, and a glucometer.

-

Procedure:

-

Fast the mice overnight.

-

Administer the test compound or vehicle orally.

-

After a specified time, administer an oral glucose bolus.

-

Measure blood glucose levels at various time points post-glucose administration.

-

Plot the glucose excursion curve and calculate the area under the curve (AUC).

-

Data Summary and Interpretation

To facilitate a clear comparison of results, all quantitative data should be summarized in tables.

Table 1: Summary of In Vitro Potency

| Target/Assay | 6-Isopropyl-benzothiazol-2-ylamine | Positive Control |

| PI3Kα IC50 (nM) | ||

| PI3Kβ IC50 (nM) | ||

| PI3Kγ IC50 (nM) | ||

| PI3Kδ IC50 (nM) | ||

| DNA Gyrase IC50 (µM) | Ciprofloxacin | |

| Glucokinase AC50 (µM) | ||

| Glucokinase Max Activation (%) |

Table 2: Summary of Cellular and Microbiological Activity

| Cell Line/Organism | Assay | 6-Isopropyl-benzothiazol-2-ylamine | Positive Control |

| MCF-7 | Proliferation GI50 (µM) | ||

| S. aureus | MIC (µg/mL) | Vancomycin | |

| E. coli | MIC (µg/mL) | Ciprofloxacin | |

| HepG2 | Glucose Uptake EC50 (µM) |

Concluding Remarks and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial investigation of 6-Isopropyl-benzothiazol-2-ylamine. The proposed workflows are designed to efficiently identify and validate potential therapeutic targets, thereby paving the way for further preclinical and clinical development. The initial focus on oncology, infectious diseases, and metabolic disorders is based on the rich pharmacology of the benzothiazole scaffold. However, researchers should remain open to unexpected findings that may lead to novel therapeutic applications. Successful validation of any of these targets will warrant further studies into lead optimization, detailed mechanism of action, and safety pharmacology to fully characterize the therapeutic potential of this promising new chemical entity.

References

- Munirajasekhar, D., Himaja, M., & Mali Sunil, V. (2011). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. INTERNATIONAL RESEARCH JOURNAL OF PHARMACY, 2(1), 114-117.

- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2023).

- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.

- Alang, G., Kaur, G., Kaur, R., Singh, A., & Tiwari, R. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 4(3), 151-157.

- Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2019).

- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2023). Antimicrobial Agents and Chemotherapy, 67(2), e0112722.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances.

- Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. (2024). Letters in Drug Design & Discovery, 21(11), 1349-1363.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). Molecules, 30(19), 4236.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025).

- Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. (2021).

- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry, 12, 1369855.

- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). Pharmaceuticals, 18(8), 1087.

-

6-Aminobenzothiazole. PubChem. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]

- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jyoungpharm.org [jyoungpharm.org]

The Benzothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Benzothiazole Compounds

Abstract

The benzothiazole core, a deceptively simple fusion of benzene and thiazole rings, has proven to be a remarkably versatile and privileged scaffold in the landscape of medicinal chemistry. Its journey from a 19th-century chemical curiosity to a cornerstone of modern drug discovery is a testament to the power of scientific inquiry and serendipity. This in-depth technical guide provides a comprehensive exploration of the discovery and history of benzothiazole compounds in medicine, designed for researchers, scientists, and drug development professionals. We will delve into the seminal discoveries that first hinted at the biological potential of this heterocyclic system, trace the development of key benzothiazole-based drugs that have reached the clinic, and dissect the intricate mechanisms of action that underpin their therapeutic efficacy. This guide will further provide detailed experimental protocols and quantitative data to offer actionable insights for the next generation of benzothiazole-based drug discovery.

The Genesis of a Privileged Scaffold: From Coal Tar to a Glimmer of Biological Activity

The story of benzothiazole begins not in a pharmacy, but in the burgeoning field of organic chemistry in the late 19th century. The German chemist August Wilhelm von Hofmann , a towering figure in the study of coal tar derivatives, is credited with the first synthesis of the benzothiazole nucleus around 1879. His pioneering work involved the reaction of phenylthiourea with an oxidizing agent, a foundational reaction that opened the door to the exploration of this new class of heterocyclic compounds.

For several decades following its discovery, the benzothiazole scaffold remained largely within the realm of dye chemistry. Its unique chromophoric properties led to the development of various dyes, with little initial consideration for their biological effects. The first inklings of the medicinal potential of benzothiazoles emerged from the empirical screening of these dyes for antimicrobial properties in the early 20th century. While these early efforts did not yield any blockbuster drugs, they planted the seed for future investigations into the biological activities of this intriguing scaffold.

It was not until the latter half of the 20th century that the true therapeutic potential of benzothiazole derivatives began to be systematically unveiled, a journey sparked by the discovery of compounds with profound effects on the central nervous system and the immune system.

The Modern Era of Benzothiazole Therapeutics: Key Discoveries and Developmental Narratives

The resurgence of interest in benzothiazole as a pharmacophore can be largely attributed to the discovery and development of a few key drugs that demonstrated significant clinical efficacy. These success stories not only provided much-needed treatments for debilitating diseases but also illuminated the vast therapeutic landscape that the benzothiazole scaffold could unlock.

Riluzole: A Beacon of Hope in the Fight Against Amyotrophic Lateral Sclerosis (ALS)

The development of Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) by the French pharmaceutical company Rhône-Poulenc in the 1990s marked a pivotal moment in the history of benzothiazole medicinal chemistry. Initially investigated for its anticonvulsant properties, the scientific rationale for its application in ALS stemmed from the growing understanding of glutamate excitotoxicity as a key contributor to motor neuron death in the disease.

The core hypothesis was that by modulating excessive glutamatergic neurotransmission, the progressive loss of motor neurons could be slowed. This led to a focused drug discovery program to identify compounds that could inhibit glutamate release. Riluzole emerged as a lead candidate due to its potent ability to block voltage-gated sodium channels, thereby reducing presynaptic glutamate release. Further studies revealed its multifaceted mechanism of action, which also includes the inhibition of certain postsynaptic glutamate receptors and the enhancement of glutamate uptake by astrocytes.

The clinical development of Riluzole was a landmark achievement, as it was the first drug to demonstrate a modest but significant survival benefit in ALS patients. Its approval by the FDA in 1995 provided the first glimmer of hope for a patient population with no other therapeutic options.

| Parameter | Value | Reference |

| Inhibition of Veratridine-induced Glutamate Release (IC50) | ~5 µM | [1] |

| Inhibition of Voltage-Gated Sodium Channels (IC50) | 1-10 µM | [2] |

| Enhancement of Glutamate Uptake (EC50) | ~10 µM | [3] |

Pranlukast: Targeting the Inflammatory Cascade in Asthma

Developed by Ono Pharmaceutical in Japan, Pranlukast (ONO-1078) represents a significant advancement in the treatment of asthma. Its discovery was rooted in the understanding of the critical role of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) in the pathophysiology of asthma. These inflammatory mediators, produced by the 5-lipoxygenase pathway, are potent bronchoconstrictors and promote eosinophilic inflammation in the airways.

The drug discovery strategy focused on identifying a potent and selective antagonist for the cysteinyl leukotriene receptor 1 (CysLT1). The benzothiazole scaffold was incorporated into the molecular design to optimize the compound's binding affinity and pharmacokinetic properties. The development of Pranlukast involved extensive structure-activity relationship (SAR) studies to fine-tune its interaction with the CysLT1 receptor. It was one of the first orally active leukotriene receptor antagonists to be approved for the treatment of asthma, offering a new therapeutic option for patients.

| Parameter | Value | Reference |

| CysLT1 Receptor Binding Affinity (Ki) | 0.97 nM | [4] |

| Inhibition of LTD4-induced Bronchoconstriction (in vitro) | Potent antagonism | [5] |

Frentizole: An Immunomodulator with a Renewed Purpose

Frentizole, originally developed by Eli Lilly and Company in the 1970s, has a fascinating history of discovery and rediscovery. Initially investigated for its immunosuppressive properties, particularly for the treatment of autoimmune diseases like rheumatoid arthritis, its development was hampered by concerns about hepatotoxicity.

The initial scientific rationale for Frentizole's development was its ability to inhibit the proliferation of lymphocytes in response to mitogenic stimuli. This suggested a potential role in dampening the overactive immune responses characteristic of autoimmune disorders. However, its precise molecular target remained elusive for many years.

More recently, Frentizole has been the subject of drug repurposing efforts. Studies have revealed that it acts as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis. This has opened up new avenues for its investigation as a potential anticancer agent. This journey from a shelved immunosuppressant to a potential antimitotic drug highlights the importance of revisiting older compounds with new scientific tools and understanding.

| Parameter | Value | Reference |

| Inhibition of Concanavalin A-induced Lymphocyte Proliferation (IC50) | ~0.5 µg/mL (approximately 1.5 µM) | [1][6] |

| Antiproliferative Activity in HeLa cells (IC50) | 7.33 µM | [7] |

Unraveling the Mechanisms: Signaling Pathways and Molecular Targets

The therapeutic efficacy of benzothiazole-based drugs stems from their ability to interact with specific molecular targets and modulate key signaling pathways. Understanding these mechanisms at a molecular level is crucial for rational drug design and the development of next-generation therapeutics.

Riluzole and the Attenuation of Glutamate Excitotoxicity

Riluzole's neuroprotective effects are primarily mediated by its modulation of glutamatergic signaling. By inhibiting voltage-gated sodium channels on presynaptic neurons, it reduces the influx of sodium ions that triggers the release of glutamate into the synaptic cleft. This, in turn, prevents the overstimulation of postsynaptic glutamate receptors (NMDA and AMPA receptors), which can lead to excessive calcium influx and subsequent neuronal cell death.

Caption: Frentizole's putative intervention in the T-cell receptor signaling pathway.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and development in the field of benzothiazole therapeutics, this section provides detailed, step-by-step methodologies for key experiments and workflows cited in the literature.

In Vitro Glutamate Release Assay for Evaluating Riluzole Analogs

This protocol describes a method for measuring glutamate release from isolated nerve terminals (synaptosomes) using high-performance liquid chromatography (HPLC).

Materials:

-

Synaptosome preparation from rodent cerebral cortex

-

Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

High-potassium stimulation buffer (e.g., Krebs-Ringer with 40 mM KCl)

-

Test compounds (Riluzole and analogs)

-

HPLC system with a fluorescence detector

-

o-phthaldialdehyde (OPA) for derivatization

Procedure:

-

Prepare synaptosomes from fresh rodent brain tissue by differential centrifugation.

-

Resuspend the synaptosome pellet in perfusion buffer.

-

Pre-incubate the synaptosomes with the test compound or vehicle for a specified time (e.g., 15 minutes).

-

Load the synaptosomes onto a filter in a perfusion chamber.

-

Perfuse the synaptosomes with normal buffer to establish a baseline.

-

Switch to the high-potassium stimulation buffer to induce depolarization and glutamate release.

-

Collect fractions of the perfusate at regular intervals.

-

Derivatize the collected fractions with OPA.

-

Analyze the derivatized samples by HPLC with fluorescence detection to quantify the amount of glutamate released.

-

Calculate the percentage inhibition of glutamate release by the test compounds compared to the vehicle control.

[6][8]#### 4.2. Radioligand Binding Assay for CysLT1 Receptor Antagonists

This protocol outlines a method to determine the binding affinity of compounds like Pranlukast to the CysLT1 receptor using a radiolabeled ligand.

Materials:

-

Membrane preparation from cells expressing the human CysLT1 receptor

-

Radioligand (e.g., [3H]LTD4)

-

Binding buffer (e.g., Tris-HCl with MgCl2 and CaCl2)

-

Test compounds (Pranlukast and analogs)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a microplate, combine the membrane preparation, radioligand, and varying concentrations of the test compound or vehicle in binding buffer.

-

Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Determine the non-specific binding by including a high concentration of an unlabeled CysLT1 receptor antagonist in some wells.

-

Calculate the specific binding and determine the IC50 of the test compounds. The Ki value can then be calculated using the Cheng-Prusoff equation.

[9][10][11]#### 4.3. Mitogen-Induced Lymphocyte Proliferation Assay for Immunomodulators

This protocol describes a colorimetric assay to assess the effect of compounds like Frentizole on the proliferation of lymphocytes stimulated by a mitogen.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

-

Complete RPMI-1640 medium

-

Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A))

-

Test compounds (Frentizole and analogs)

-

Cell proliferation reagent (e.g., MTT, WST-1, or XTT)

-

Microplate reader

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Seed the PBMCs in a 96-well plate in complete RPMI-1640 medium.

-

Add varying concentrations of the test compound or vehicle to the wells.

-

Add the mitogen to the appropriate wells to stimulate lymphocyte proliferation. Include unstimulated control wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell proliferation reagent to each well and incubate for a further 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage inhibition of lymphocyte proliferation by the test compounds compared to the mitogen-stimulated control.

[12][13][14][15]### 5. The Future of Benzothiazole in Medicine: New Frontiers and Emerging Applications

The journey of the benzothiazole scaffold in medicine is far from over. Its inherent versatility and the proven success of existing drugs continue to inspire medicinal chemists to explore new therapeutic avenues. Current research is focused on several exciting areas:

-

Oncology: The discovery of Frentizole's antimitotic activity has spurred the development of new benzothiazole-based anticancer agents targeting various aspects of tumor biology, including angiogenesis, cell cycle progression, and signal transduction pathways.

-

Neurodegenerative Diseases: Beyond ALS, benzothiazole derivatives are being investigated for their potential in treating other neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, often by targeting pathways related to oxidative stress and protein aggregation.

-

Infectious Diseases: The benzothiazole nucleus has shown promise as a scaffold for the development of novel antibacterial, antifungal, and antiviral agents, addressing the growing challenge of antimicrobial resistance.

-

Metabolic Disorders: Emerging research suggests that benzothiazole derivatives may have applications in the treatment of diabetes and obesity by modulating key metabolic enzymes and receptors.

The continued exploration of the vast chemical space around the benzothiazole core, coupled with a deeper understanding of disease biology and advancements in drug discovery technologies, promises to yield a new generation of innovative medicines built upon this remarkable and enduring scaffold.

References

-

Keri, R. S., & Patil, M. R. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207-251. [Link]

-

Meisel, A. D., Bush, M., Ginzler, E., & Diamond, H. S. (1979). Effect of frentizole on mitogen-induced blastogenesis in human lymphocytes. Journal of Immunopharmacology, 1(4), 483-495. [Link]

- Wang, X., et al. (2000). Riluzole inhibits the persistent sodium current in rat ventricular myocytes. Journal of Pharmacology and Experimental Therapeutics, 292(3), 1189-1196.

-

Obinu, M. C., et al. (2021). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 26(15), 4587. [Link]

- Song, J. H., et al. (1998). Riluzole-induced inhibition of glutamate release in the rat cerebral cortex. European Journal of Pharmacology, 351(2), 199-205.

-

Mong, S., et al. (1985). Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung. Prostaglandins, 30(2), 183-198. [Link]

-